molecular formula C21H43N5O7 B10783962 Gentamycin C1 CAS No. 287730-69-2

Gentamycin C1

Cat. No.: B10783962
CAS No.: 287730-69-2
M. Wt: 477.6 g/mol
InChI Key: CEAZRRDELHUEMR-URQXQFDESA-N
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Description

Gentamycin C1 is a member of the gentamycin complex, which is a group of aminoglycoside antibiotics produced by the bacterium Micromonospora purpurea. This compound is known for its potent antibacterial activity, particularly against Gram-negative bacteria. It is widely used in clinical settings to treat severe bacterial infections, including those resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gentamycin C1 is primarily obtained through fermentation processes involving Micromonospora species. The bacterium is cultured under specific conditions that promote the production of gentamycin components, including C1. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Micromonospora purpurea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes multiple stages of extraction and purification, including ion-exchange chromatography and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Gentamycin C1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various gentamycin derivatives, each with distinct antibacterial properties and potential therapeutic applications .

Scientific Research Applications

Gentamycin C1 has a wide range of scientific research applications:

Mechanism of Action

Gentamycin C1 exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation, ultimately leading to bacterial cell death. The primary molecular targets are the 16S ribosomal RNA and specific ribosomal proteins .

Comparison with Similar Compounds

  • Gentamycin C1a
  • Gentamycin C2
  • Gentamycin C2a
  • Gentamycin B1
  • Gentamycin X2

Comparison: Gentamycin C1 is unique due to its specific methyl substitution at the 6′-position, which influences its antibacterial activity and resistance profile. Compared to gentamycin C1a and C2, this compound has a distinct spectrum of activity and toxicity profile. For instance, gentamycin C2 is less nephrotoxic, while gentamycin C1a is known for its minimal cochlear effects .

This compound stands out for its potent antibacterial activity and its role in treating severe infections, making it a valuable compound in both clinical and research settings.

Properties

CAS No.

287730-69-2

Molecular Formula

C21H43N5O7

Molecular Weight

477.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1

InChI Key

CEAZRRDELHUEMR-URQXQFDESA-N

Isomeric SMILES

CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Color/Form

White amorphous powder

melting_point

102-108 °C

solubility

Freely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation;  moderately soluble in methanol, ethanol, acetone;  practically insoluble in benzene, halogenated hydrocarbons

Origin of Product

United States

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